molecular formula C15H15N3O3S B5824039 Methyl 4-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate

Methyl 4-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate

Cat. No.: B5824039
M. Wt: 317.4 g/mol
InChI Key: NTRGJFZPHATTTK-UHFFFAOYSA-N
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Description

Methyl 4-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine derivative through a sulfanylacetyl group

Properties

IUPAC Name

methyl 4-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10-7-8-16-15(17-10)22-9-13(19)18-12-5-3-11(4-6-12)14(20)21-2/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRGJFZPHATTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate typically involves multiple steps. One common route starts with the preparation of 4-methylpyrimidin-2-ylamine, which is then reacted with a suitable acylating agent to introduce the sulfanylacetyl group. This intermediate is subsequently coupled with methyl 4-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 4-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfanyl groups.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanylacetyl group can play a crucial role in these interactions, potentially forming covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: Shares the pyrimidine core but lacks the sulfanylacetyl and benzoate groups.

    4-Amino-5-(aminomethyl)-2-methylpyrimidine: Similar pyrimidine structure with different substituents.

Uniqueness

Methyl 4-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate is unique due to the presence of both the sulfanylacetyl and benzoate groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

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